1-(4-Amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanone
Description
This compound is a deuterated derivative of the clenbuterol synthesis intermediate, featuring a heptadeuterated isopropylamino group (-NH-C(CD₃)₂) attached to a 4-amino-3,5-dichlorophenyl-substituted ethanone backbone. Its molecular formula is C₁₁H₁₀D₇Cl₂N₂O, with an average molecular mass of 279.20 g/mol (monoisotopic mass: 279.0984) . The deuterium atoms replace all seven hydrogens on the isopropyl group, enhancing metabolic stability and making it valuable for pharmacokinetic studies or as an isotopic internal standard in analytical chemistry .
Properties
Molecular Formula |
C11H14Cl2N2O |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanone |
InChI |
InChI=1S/C11H14Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,15H,5,14H2,1-2H3/i1D3,2D3,6D |
InChI Key |
MRCLBDICPAKKAV-NWOXSKRJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Canonical SMILES |
CC(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Biological Activity
1-(4-Amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanone is a compound of interest due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its antioxidant and anticancer properties. Understanding its biological activity can provide insights into its potential therapeutic applications.
- Molecular Formula : C₈H₁₀Cl₂N₂O
- Molecular Weight : 221.084 g/mol
- CAS Number : 38339-07-0
Antioxidant Activity
The compound has demonstrated significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly employed to assess the antioxidant potential of compounds. In studies comparing various derivatives, compounds related to 1-(4-amino-3,5-dichlorophenyl)-2-aminoethanol exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Results : Compounds derived from similar structures have shown up to 46.2% reduction in cell viability in MDA-MB-231 cells .
The mechanism of action for these anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Study 1: Antioxidant and Anticancer Evaluation
A study published in MDPI evaluated several derivatives for their antioxidant and anticancer activities. The findings highlighted that certain compounds demonstrated higher DPPH scavenging activity than ascorbic acid and significant cytotoxicity against glioblastoma cells .
| Compound | DPPH Scavenging Activity | Cytotoxicity (U-87 Cell Line) |
|---|---|---|
| Compound A | 1.37 times as effective as ascorbic acid | 43.7% reduction in viability |
| Compound B | Comparable to vitamin C | 46.2% reduction in viability |
Study 2: Synthesis and Characterization
Another research article focused on the synthesis of various derivatives from 4-aminoacetophenone, including the target compound. The study characterized these compounds using NMR and mass spectrometry and evaluated their antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that these derivatives possess significant antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three primary analogs: clenbuterol intermediates, substituent-variant derivatives, and deuterated/non-deuterated counterparts. Key differences in structure, physicochemical properties, and applications are outlined below.
Table 1: Structural and Physicochemical Comparison
Key Differences:
Backbone Functional Group: The target compound is an ethanone (ketone), whereas clenproperol and clenbuterol are ethanol (alcohol) derivatives . The ketone group in the target compound renders it a metabolic intermediate, while the alcohol group in clenproperol/clenbuterol confers β₂-adrenergic agonist activity .
Substituent Groups: The deutero-isopropylamino group distinguishes the target compound from clenbuterol’s tert-butylamino group.
Deuterium Effects: The heptadeuteration in the target compound reduces metabolic oxidation rates compared to non-deuterated clenproperol, as deuterium-carbon bonds are stronger than protium-carbon bonds. This property is exploited in tracer studies to monitor drug degradation pathways .
Synthetic Utility: The bromoethanone analog (CAS 37148-47-3) is a critical intermediate in clenbuterol synthesis, undergoing nucleophilic substitution with tert-butylamine to form Impurity B . In contrast, the deuterated ethanone is likely used in niche applications like mass spectrometry quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
